molecular formula C13H18ClFN2O B14776868 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide

Cat. No.: B14776868
M. Wt: 272.74 g/mol
InChI Key: YNXOAGMQEDUGGT-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide is a synthetic organic compound that features a chiral center, making it optically active This compound is characterized by the presence of an amino group, a benzyl group substituted with chlorine and fluorine, and an isopropyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the benzyl group or the amide functionality.

    Substitution: The chlorine and fluorine atoms on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while nucleophilic substitution can produce various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluorobenzaldehyde
  • 2-Chloro-6-fluorobenzyl alcohol

Uniqueness

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18ClFN2O

Molecular Weight

272.74 g/mol

IUPAC Name

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C13H18ClFN2O/c1-8(2)17(13(18)9(3)16)7-10-11(14)5-4-6-12(10)15/h4-6,8-9H,7,16H2,1-3H3

InChI Key

YNXOAGMQEDUGGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=C(C=CC=C1Cl)F)C(=O)C(C)N

Origin of Product

United States

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